

The Stability and Degradation Profile of Gastrazole (Rabeprazole) Free Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Gastrazole free acid	
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This technical guide provides a comprehensive overview of the stability and degradation profile of Gastrazole's active pharmaceutical ingredient, rabeprazole, in its free acid form. Rabeprazole, a proton pump inhibitor (PPI), is inherently labile, particularly in acidic environments. This characteristic is fundamental to its mechanism of action but also presents significant challenges in formulation and analytical development. This document outlines the degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability-indicating studies.

Physicochemical Properties and Intrinsic Stability

Rabeprazole is a substituted benzimidazole that functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells. A critical feature of rabeprazole and other PPIs is their instability in acidic conditions. The stability of rabeprazole sodium is a function of pH; it is rapidly degraded in acid media but is more stable under alkaline conditions[1][2]. In its free acid form, rabeprazole is expected to exhibit similar pH-dependent stability. The decomposition half-life of rabeprazole sodium in aqueous solutions with a pH below 3.0 is less than 10 minutes[3][4]. The molecule is also susceptible to degradation by moisture, heat, and light[3][5].

Degradation Pathways and Products





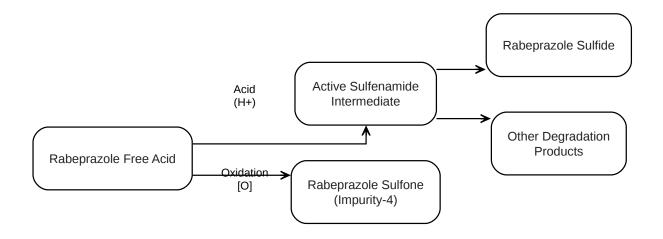


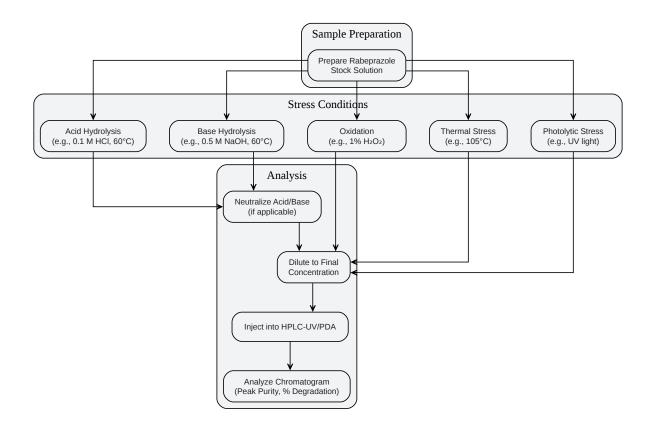
Forced degradation studies on rabeprazole have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies reveal several key degradation products.

Under acidic conditions, rabeprazole undergoes a proton-catalyzed rearrangement to form an active sulfenamide intermediate. This intermediate is responsible for covalently binding to and inhibiting the proton pump. However, further degradation can occur, leading to various products. The primary degradation pathways involve the conversion to rabeprazole sulfide and rabeprazole sulfone[6][7].

A proposed degradation pathway under acidic conditions is illustrated below.









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